Cas no 53473-36-2 (3-4-(trifluoromethyl)phenylpropanoic acid)

3-4-(trifluoromethyl)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Trifluoromethylhydrocinnamic acid
- 3-[4-(Trifluoromethyl)phenyl]propionic Acid
- 3-(4-Trifluromethylphenyl)propanoic acid
- 3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID
- 3-(4-(Trifluoromethyl)phenyl)propanoic acid
- 4-(Trifluoromethyl)hydrocinnamic Acid
- BENZENEPROPANOIC ACID, 4-(TRIFLUOROMETHYL)-
- 3-(4-Trifluoromethylphenyl)propionic acid
- 3-(4-Trifluoromethyl-phenyl)-propionic acid
- 3-(4-(trifluoromethyl)phenyl)propionic acid
- PubChem10791
- KSC495Q9J
- SC
- 4-(Trifluoromethyl)hydrocinnamicacid
- A829617
- SCHEMBL117230
- SY002492
- T2927
- 2-[4-(trifluoromethyl)phenyl]propanoic acid;3-[4-(Trifluoromethyl)phenyl]propionic Acid
- DTXSID10393930
- FT-0640162
- 4-(TRIFLUOROMETHYL)PHENYLPROPIONIC ACID
- 3-(4-trifluoromethylphenyl)-propionic acid
- AM20060262
- FS-2357
- 4-(tri-fluoromethyl)-hydrocinnamic acid
- J-513922
- F9995-0960
- 3-(4-(trifluoromethyl)phenyl) propionic acid
- CS-M0217
- MFCD00674032
- EN300-72208
- 53473-36-2
- 4-(Trifluoromethyl)hydrocinnamic acid, 95%
- 4-(trifluoromethyl)-hydrocinnamic acid
- AKOS000185056
- AB06928
- Z317037992
- BCP22482
- 4-(Trifluoromethyl)benzenepropanoic Acid; 3-(4-Trifluoromethylphenyl)propionic Acid; 3-[4-(Trifluoromethyl)phenyl]propanoic Acid; 4-(Trifluoromethyl)hydrocinnamic Acid; 4-Trifluoromethylbenzenepropanoic Acid; p-(Trifluoromethyl)hydrocinnamic Acid
- P-Trifluoromethyl benzylacetic acid
- 3-4-(trifluoromethyl)phenylpropanoic acid
-
- MDL: MFCD00674032
- インチ: 1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15)
- InChIKey: OEIUMLSCWINLBB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C(=O)O[H])(F)F
計算された属性
- せいみつぶんしりょう: 218.05500
- どういたいしつりょう: 218.055
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.307
- ゆうかいてん: 106-110 °C (lit.)
- ふってん: 279°C at 760 mmHg
- フラッシュポイント: 0℃
- 屈折率: 1.474
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 37.30000
- LogP: 2.72260
- ようかいせい: 使用できません
3-4-(trifluoromethyl)phenylpropanoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:2-8 °C
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
3-4-(trifluoromethyl)phenylpropanoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-4-(trifluoromethyl)phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72208-2.5g |
3-[4-(trifluoromethyl)phenyl]propanoic acid |
53473-36-2 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058621-10g |
3-(4-(Trifluoromethyl)phenyl)propanoic acid |
53473-36-2 | 98% | 10g |
¥171.00 | 2024-05-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62790-100g |
3-(4-(Trifluoromethyl)phenyl)propanoic acid |
53473-36-2 | 98% | 100g |
¥982.0 | 2023-09-06 | |
TRC | T796565-10g |
4-(Trifluoromethyl)hydrocinnamic Acid |
53473-36-2 | 10g |
$ 224.00 | 2023-09-05 | ||
TRC | T796565-1g |
4-(Trifluoromethyl)hydrocinnamic Acid |
53473-36-2 | 1g |
$ 64.00 | 2023-09-05 | ||
Fluorochem | 045130-5g |
3-[4-(Trifluoromethyl)phenyl]propionic acid |
53473-36-2 | 97% | 5g |
£20.00 | 2022-02-28 | |
Alichem | A013007219-1g |
3-(4'-(Trifluoromethyl)phenyl)propionic acid |
53473-36-2 | 97% | 1g |
$1549.60 | 2023-09-01 | |
Chemenu | CM243435-100g |
4-(Trifluoromethyl)hydrocinnamic acid |
53473-36-2 | 95+% | 100g |
$217 | 2022-06-11 | |
Apollo Scientific | PC2623-100g |
3-[4-(Trifluoromethyl)phenyl]propanoic acid |
53473-36-2 | 100g |
£75.00 | 2025-02-21 | ||
Apollo Scientific | PC2623-5g |
3-[4-(Trifluoromethyl)phenyl]propanoic acid |
53473-36-2 | 5g |
£15.00 | 2025-02-21 |
3-4-(trifluoromethyl)phenylpropanoic acid 関連文献
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Phenylpropanoic acids Phenylpropanoic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Phenylpropanoic acids
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
3-4-(trifluoromethyl)phenylpropanoic acidに関する追加情報
3-4-(Trifluoromethyl)phenylpropanoic Acid: A Versatile Compound with Broad Applications in Modern Biomedical Research
3-4-(Trifluoromethyl)phenylpropanoic acid (CAS No. 53473-36-2) is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of biomedical research due to its unique chemical properties and potential therapeutic applications. This compound is characterized by its trifluoromethyl group attached to a phenyl ring, which confers exceptional stability and bioavailability, making it a valuable scaffold for drug development. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a pharmaceutical intermediate in the synthesis of novel therapeutics.
The molecular structure of 3-4-(Trifluoromethyl)phenylpropanoic acid is defined by its aromatic ring system, which is functionalized with a trifluoromethyl group at the 3- and 4-positions. This structural feature is critical for its biological activity, as the trifluoromethyl group enhances the compound's hydrophobicity and metabolic resistance. The propanoic acid moiety further contributes to its ability to interact with biological targets, such as ion channels and G-protein-coupled receptors (GPCRs). These molecular characteristics make it a promising candidate for applications in neuroscience and oncology.
Recent advancements in drug discovery have underscored the importance of fluorinated compounds like 3-4-(Trifluoromethyl)phenylpropanoic acid. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This finding aligns with the growing interest in targeted therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The fluorinated aromatic ring in this compound is believed to enhance its binding affinity to specific protein targets, thereby improving therapeutic efficacy.
In the realm of antitumor research, 3-4-(Trifluoromethyl)phenylpropanoic acid has shown promise as a scaffold for developing novel anticancer agents. A 2024 review in Cancer Research highlighted its potential to disrupt the Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. The trifluoromethyl group's electron-withdrawing nature may contribute to the compound's ability to modulate kinase activity, making it a valuable tool for targeted cancer therapy. Researchers are also exploring its role as a prodrug precursor, which could improve its solubility and bioavailability in vivo.
From a synthetic chemistry perspective, the synthesis of 3-4-(Trifluoromethyl)phenylpropanoic acid involves several key steps, including the fluorination of an aromatic ring and the introduction of the propanoic acid moiety. Recent advances in asymmetric catalysis have enabled more efficient and selective synthesis methods, reducing the environmental impact of its production. These developments are particularly relevant in the context of green chemistry, where sustainable practices are increasingly prioritized in pharmaceutical manufacturing.
The biological activity of 3-4-(Trifluoromethyl)phenylpropanoic acid has also been evaluated in preclinical models. Studies conducted in 2023 and 2024 have demonstrated its potential to modulate ion channel function, which is critical for neuronal signaling and cardiac rhythm. For instance, a study published in Cell Reports showed that this compound can selectively inhibit sodium channels, suggesting its potential application in the treatment of neurological disorders such as epilepsy and chronic pain.
Furthermore, the compound's pharmacokinetic profile is an area of active research. A 2024 study in Drug Metabolism and Disposition investigated its metabolism in rodents and found that the trifluoromethyl group significantly enhances its metabolic stability, reducing the likelihood of rapid degradation in vivo. This property is advantageous for developing long-acting therapeutic agents, as it allows for extended drug action and reduced dosing frequency.
Despite its promising applications, the toxicological profile of 3-4-(Trifluoromethyl)phenylpropanoic acid remains an important area of investigation. Preliminary studies suggest that it exhibits low acute toxicity in animal models, but further research is needed to evaluate its long-term safety. Researchers are also exploring the potential for drug interactions, particularly in patients receiving concurrent therapies, to ensure its safe and effective use in clinical settings.
Looking ahead, the future applications of 3-4-(Trifluoromethyl)phenylpropanoic acid are expected to expand into new therapeutic areas. For example, its potential as a neuroprotective agent is being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its role in antimicrobial therapy is under investigation, as its ability to disrupt cellular membranes may offer a novel approach to combating drug-resistant pathogens.
In conclusion, 3-4-(Trifluoromethyl)phenylpropanoic acid represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and biological activity make it a versatile scaffold for the development of novel therapeutics. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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